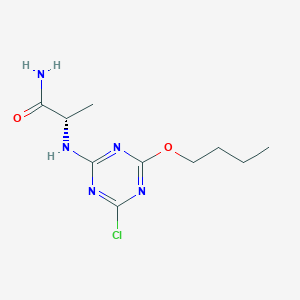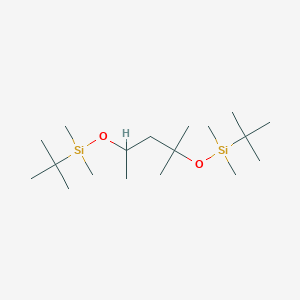![molecular formula C39H34N2O4 B15163848 Cyclohexanecarboxylic acid, 4,4-bis[4-(2-quinolinylmethoxy)phenyl]- CAS No. 195050-52-3](/img/structure/B15163848.png)
Cyclohexanecarboxylic acid, 4,4-bis[4-(2-quinolinylmethoxy)phenyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclohexanecarboxylic acid, 4,4-bis[4-(2-quinolinylmethoxy)phenyl]- is a complex organic compound with a unique structure that combines cyclohexane, carboxylic acid, and quinoline moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanecarboxylic acid, 4,4-bis[4-(2-quinolinylmethoxy)phenyl]- typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Quinoline Derivative: The quinoline moiety can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Attachment of the Methoxy Group: The quinoline derivative is then reacted with methanol in the presence of a strong acid to introduce the methoxy group.
Formation of the Phenyl Derivative: The phenyl derivative is synthesized through a Friedel-Crafts alkylation reaction, where benzene is reacted with an alkyl halide in the presence of a Lewis acid catalyst like aluminum chloride.
Coupling of the Quinoline and Phenyl Derivatives: The quinoline and phenyl derivatives are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Formation of the Cyclohexanecarboxylic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.
化学反应分析
Types of Reactions
Cyclohexanecarboxylic acid, 4,4-bis[4-(2-quinolinylmethoxy)phenyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form quinoline N-oxide derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to form the corresponding alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol derivatives.
科学研究应用
Cyclohexanecarboxylic acid, 4,4-bis[4-(2-quinolinylmethoxy)phenyl]- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an inhibitor of certain enzymes and as a fluorescent probe for biological imaging.
Medicine: Investigated for its potential as an anticancer agent and as a drug delivery vehicle.
Industry: Used in the development of new materials with unique properties, such as polymers and nanomaterials.
作用机制
The mechanism of action of Cyclohexanecarboxylic acid, 4,4-bis[4-(2-quinolinylmethoxy)phenyl]- involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can bind to the active site of enzymes, inhibiting their activity. This is particularly relevant in the context of cancer research, where enzyme inhibitors can block the proliferation of cancer cells.
Fluorescent Probing: The quinoline moiety can act as a fluorescent probe, allowing for the visualization of biological processes in real-time.
Drug Delivery: The compound can be used to encapsulate and deliver drugs to specific tissues, enhancing their efficacy and reducing side effects.
相似化合物的比较
Cyclohexanecarboxylic acid, 4,4-bis[4-(2-quinolinylmethoxy)phenyl]- can be compared with other similar compounds to highlight its uniqueness:
Cyclohexanecarboxylic Acid: A simpler compound with a single carboxylic acid group, used as a precursor in the synthesis of more complex molecules.
Quinoline Derivatives: Compounds with a quinoline moiety, used in the development of antimalarial drugs and fluorescent probes.
Phenyl Derivatives: Compounds with a phenyl group, used in the synthesis of polymers and as intermediates in organic synthesis.
The unique combination of cyclohexane, carboxylic acid, and quinoline moieties in Cyclohexanecarboxylic acid, 4,4-bis[4-(2-quinolinylmethoxy)phenyl]- makes it a versatile compound with a wide range of applications in scientific research and industry.
属性
CAS 编号 |
195050-52-3 |
|---|---|
分子式 |
C39H34N2O4 |
分子量 |
594.7 g/mol |
IUPAC 名称 |
4,4-bis[4-(quinolin-2-ylmethoxy)phenyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C39H34N2O4/c42-38(43)29-21-23-39(24-22-29,30-11-17-34(18-12-30)44-25-32-15-9-27-5-1-3-7-36(27)40-32)31-13-19-35(20-14-31)45-26-33-16-10-28-6-2-4-8-37(28)41-33/h1-20,29H,21-26H2,(H,42,43) |
InChI 键 |
PLWDMROUDGYHRO-UHFFFAOYSA-N |
规范 SMILES |
C1CC(CCC1C(=O)O)(C2=CC=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)C5=CC=C(C=C5)OCC6=NC7=CC=CC=C7C=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





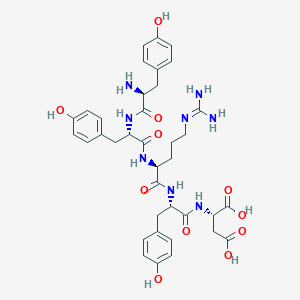
![1,3-Propanediol, 2-ethyl-2-[[(2-hydroxyphenyl)methylene]amino]-](/img/structure/B15163801.png)
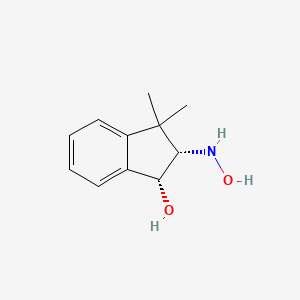
![N-(1-Methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-yl)nitramide](/img/structure/B15163808.png)
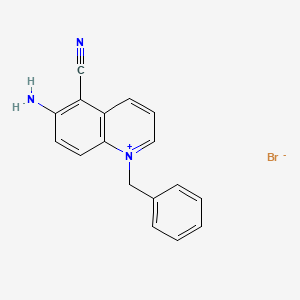
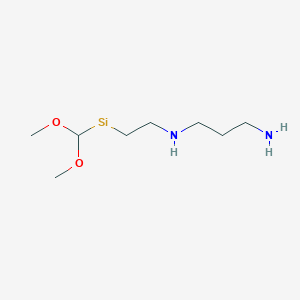
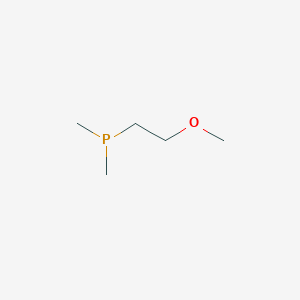
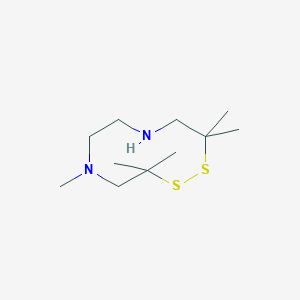
![Dimethyl 3H-spiro[thiirane-2,9'-xanthene]-3,3-dicarboxylate](/img/structure/B15163838.png)
